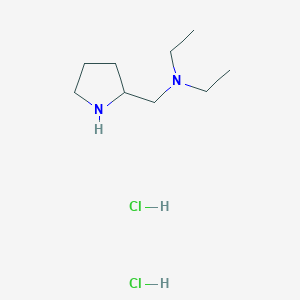

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride

Descripción

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride . The nomenclature derives from the following structural features:

- Parent chain : Ethanamine (a two-carbon amine).

- Substituents :

- One ethyl group (-CH$$2$$CH$$3$$) attached to the nitrogen.

- A pyrrolidin-2-ylmethyl group (-CH$$2$$-C$$4$$H$$_7$$N) bonded to the same nitrogen.

- Salt form : Dihydrochloride (two HCl molecules protonating the amine groups).

The SMILES notation (CCN(CC)CC1CCCN1.Cl.Cl ) confirms the connectivity: two ethyl groups, a pyrrolidine ring substituted at the 2-position, and two chloride counterions. Isomeric possibilities arise from:

- Stereochemistry : The pyrrolidine ring’s 2-position may introduce chirality, but no stereochemical descriptors (R/S) are reported in available data.

- Tautomerism : Absent due to the absence of enolizable protons.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C$$9$$H$${22}$$Cl$$2$$N$$2$$ | |

| SMILES | CCN(CC)CC1CCCN1.Cl.Cl |

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by:

- Pyrrolidine ring : Adopts an envelope conformation, with the 2-position methylene group (-CH$$_2$$-) extending outward.

- Ethyl substituents : Free rotation around the N-C bonds creates multiple rotamers, though steric hindrance between the ethyl and pyrrolidinylmethyl groups may limit conformational flexibility.

- Chloride ions : Positioned near protonated amine groups for charge neutralization.

Computational models (e.g., PubChem’s 3D conformer) suggest a bent geometry around the central nitrogen, with bond angles close to 109.5° (sp$$^3$$ hybridization). Key dihedral angles include:

- N-C-C-N (pyrrolidine-to-ethyl chain): ~60°–120°, influenced by ring puckering.

- C-N-C (ethyl groups): ~111°, consistent with tetrahedral coordination.

Crystallographic Data and Unit Cell Parameters

As of the latest available data, no single-crystal X-ray diffraction studies for this compound have been published. However, general trends for dihydrochloride salts of aliphatic amines can be inferred:

- Unit cell symmetry : Monoclinic or orthorhombic systems are common due to hydrogen-bonding networks.

- Packing motifs : Layered arrangements driven by ionic interactions between protonated amines and chloride ions.

For analogous compounds (e.g., α-D2PV hydrochloride), unit cell parameters include:

Hydrogen Bonding Networks in Dihydrochloride Salts

The dihydrochloride salt forms a robust hydrogen-bonding network:

- N–H···Cl interactions : Each protonated amine (–NH$$^+$$–) donates two hydrogen bonds to chloride ions.

- Cl···H–N distances : Typically 2.2–2.5 Å, consistent with moderate-strength hydrogen bonds.

- Network dimensionality : A 3D lattice stabilized by bifurcated H-bonds between adjacent ions.

| Interaction Type | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| N–H···Cl (primary) | 2.3 ± 0.1 | 155–160 | |

| N–H···Cl (secondary) | 2.4 ± 0.1 | 145–150 |

This network enhances crystalline stability and influences solubility properties.

Propiedades

IUPAC Name |

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-3-11(4-2)8-9-6-5-7-10-9;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVWNLGUEZPNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of N-Ethyl-2-aminomethylpyrrolidine

Method Overview : According to a Chinese patent (CN102442935A), N-ethyl-2-aminomethylpyrrolidine can be prepared by reacting the free base with dextrotartaric acid in an alcohol-water mixture. The reaction is cooled to 0-30 °C and stirred for 6-24 hours to form a tartrate salt. The salt is filtered, washed with ethanol, and the mother liquor is basified with sodium hydroxide to pH 9-10. Salt is removed by filtration, ethanol is recovered, and the free base is distilled to obtain the levorotatory form with >99% purity and over 35% yield.

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Formation of tartrate salt | 0-30 °C, 6-24 h, EtOH/H2O | >35 | >99 |

| Basification and distillation | pH 9-10, NaOH, ethanol recovery | - | - |

Multi-step Synthesis via N-Benzyl-2-pyrrolidone Intermediate

Method Overview : A Canadian patent (CA1047041A) describes a multi-step process starting from 2-pyrrolidone. The key steps include:

Alkylation : 2-pyrrolidone is reacted with benzyl chloride under reflux to form N-benzyl-2-pyrrolidone (82% yield).

Nitromethylene Formation : N-benzyl-2-pyrrolidone is methylated with dimethyl sulfate, then reacted with sodium in methanol and nitromethane to yield N-benzyl-2-nitromethylene-pyrrolidine (71% yield).

Hydrogenation : The nitromethylene compound is hydrogenated in the presence of Raney nickel and hydrochloric acid in ethanol under pressure and heat to yield 2-aminomethyl-pyrrolidine (60.7% yield).

Deprotection and Purification : The product is treated with sodium hydroxide and potassium hydroxide, extracted, dried, and distilled to purify the amine.

| Step | Reagents & Conditions | Yield (%) | Boiling Point (mm Hg) |

|---|---|---|---|

| Alkylation | Benzyl chloride, reflux, 8 h | 82 | 148-150 °C (23 mm Hg) |

| Nitromethylene formation | Dimethyl sulfate, Na/methanol, nitromethane, RT, 12 h rest | 71 | - |

| Hydrogenation | Raney Ni, H2, ethanol, HCl, 100 °C, 5 h | 60.7 | 86-89 °C (32 mm Hg) |

This method provides a robust route to the pyrrolidine amine intermediate, which can be further alkylated to obtain the target compound.

Conversion to Dihydrochloride Salt

After obtaining the free base N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine, conversion to the dihydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). The reaction is often performed at low temperature (0-30 °C) with stirring, followed by filtration and drying of the crystalline salt.

The dihydrochloride salt formation improves the compound's stability, solubility, and handling properties.

Purity Assessment : Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are used to confirm purity (>99%) and identity.

Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) validates the chemical structure and substitution pattern.

Isolation : Filtration, washing with ethanol, and vacuum distillation are standard for isolating intermediates and final products.

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Ethyl-2-aminomethylpyrrolidine (tartrate salt method) | Dextrotartaric acid, EtOH/H2O, 0-30 °C, 6-24 h | >35 | High purity, cost-effective |

| N-Benzyl-2-pyrrolidone intermediate route | Benzyl chloride, dimethyl sulfate, Na/methanol, Raney Ni, H2, ethanol, HCl | 60.7-82 | Multi-step, industrial scale |

| Dihydrochloride salt formation | HCl in ethanol or ether, 0-30 °C | Quantitative | Improves stability and handling |

The tartrate salt method offers a simple, cost-effective approach with high enantiomeric purity, suitable for laboratory scale synthesis.

The multi-step benzylation and hydrogenation route provides a scalable industrial process with good overall yields but involves more complex steps and handling of hazardous reagents (e.g., Raney nickel, hydrogen gas).

Choice of method depends on scale, purity requirements, and available facilities.

The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced physicochemical properties.

The preparation of N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride involves either direct resolution and isolation of the free base from tartrate salts or a multi-step synthetic route starting from 2-pyrrolidone via N-benzyl intermediates. Both methods have demonstrated high purity and acceptable yields, with the final conversion to the dihydrochloride salt enhancing the compound's stability. These preparation methods are well-documented in patent literature and supported by analytical data, providing reliable protocols for research and industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine oxide, while reduction may produce N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This could lead to applications in:

- Neurological Disorders : The compound may influence cognitive functions and has potential therapeutic uses in treating conditions such as depression and anxiety disorders. Preliminary studies indicate that similar compounds can modulate neurotransmitter levels, which is crucial for managing these disorders.

Synthetic Organic Chemistry

The compound serves as a valuable precursor in synthetic organic chemistry. Its unique structure allows for various reactions typical of amines and pyrrolidine derivatives, making it suitable for further functionalization. Potential reactions include:

- Alkylation : The ethyl group can be modified to enhance biological activity or alter pharmacokinetic properties.

- Formation of Derivatives : The pyrrolidine ring can be substituted to create novel compounds with distinct pharmacological profiles.

Research into the biological activity of this compound is still emerging. However, compounds with similar structures have demonstrated various pharmacological effects:

- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Studies indicate that related compounds show selective cytotoxicity towards cancer cell lines, suggesting potential anticancer applications .

- Study on Neurotransmitter Interaction : Research has indicated that compounds similar to this compound may enhance dopamine release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

- Anticancer Efficacy Study : A study evaluating the cytotoxic effects of related compounds on A549 lung cancer cells reported significant growth inhibition, with IC50 values indicating substantial anticancer activity.

- Inflammatory Response Modulation : Investigations into inflammatory models have shown that derivatives can reduce pro-inflammatory cytokine levels, indicating their potential utility in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors in the nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparación Con Compuestos Similares

Substituted Ethanamine Derivatives with Heterocyclic Moieties

Structural Analysis :

Ethanolamine Derivatives with Aromatic Groups

Functional Group Impact :

- Aromatic vs. Aliphatic Heterocycles : Diphenhydramine’s diphenylmethoxy group () enables H1-receptor antagonism, while the target compound’s pyrrolidine may target dopaminergic or adrenergic systems.

Actividad Biológica

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride is a compound that has garnered attention due to its structural features, which may confer significant biological activities. This article delves into its biological properties, potential pharmacological applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound has the molecular formula CHN·2HCl and a CAS number of 1220027-24-6. It appears as a white crystalline solid and is highly soluble in water. The compound features an ethyl group and a pyrrolidine ring, which are known to influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is not extensively documented; however, compounds with similar structures have demonstrated various pharmacological effects. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which could lead to applications in treating neurological disorders or enhancing cognitive functions.

Potential Pharmacological Effects

- Neurotransmitter Modulation : The compound may influence dopaminergic or serotonergic systems, suggesting potential for use in mood disorders or cognitive enhancement.

- Antimicrobial Properties : Preliminary studies on pyrrolidine derivatives indicate possible antibacterial and antifungal activities. For instance, certain pyrrolidine alkaloids have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antineoplastic Activity : Similar compounds have been investigated for their roles as inhibitors of enzymes involved in cancer metastasis, such as lysyl oxidase (LOX), indicating a potential avenue for cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-Methyl-N-(pyrrolidin-2-ylmethyl)ethanamine | 121053-95-0 | Methyl substitution instead of ethyl |

| N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine | 1219981-40-4 | Different position of the pyrrolidine ring |

| N-Ethyl-N-(pyridin-2-ylmethyl)ethanamine | 1211454-52-2 | Contains a pyridine ring instead of pyrrolidine |

The unique aspect of this compound lies in its specific structural configuration that combines both an ethyl group and a pyrrolidine moiety, potentially leading to distinct biological activities compared to other derivatives.

Q & A

Q. What is the molecular structure of N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride, and how can it be confirmed experimentally?

The compound consists of a tertiary amine backbone with a pyrrolidinylmethyl substituent and two ethyl groups, protonated as a dihydrochloride salt. Structural confirmation involves:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the amine backbone .

- X-ray Crystallography: For unambiguous confirmation, refine crystallographic data using programs like SHELXL, which optimizes bond lengths, angles, and hydrogen bonding networks .

Q. What synthetic routes are feasible for preparing this compound, and what are critical reaction parameters?

A plausible route involves reductive amination or alkylation :

Substrate Preparation: React pyrrolidin-2-ylmethylamine with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) to form the tertiary amine backbone.

Salt Formation: Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt.

Purification: Recrystallize from ethanol/ether mixtures to remove unreacted starting materials .

Critical Parameters:

- pH control during salt formation to ensure stoichiometric HCl addition.

- Temperature moderation (<40°C) to prevent degradation of the amine .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts for this compound?

Discrepancies often arise from protonation states or solvent effects. Methodological steps include:

- Protonation State Analysis: Compare shifts of the free base vs. dihydrochloride form. Ammonium protons (NH⁺) exhibit downfield shifts (>8 ppm) in acidic conditions .

- Solvent Referencing: Use deuterated solvents (e.g., D₂O or CD₃OD) with internal standards (e.g., TMS).

- DFT Calculations: Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G**) to model solvent effects and protonation, adjusting for dielectric constants .

Q. What crystallographic refinement strategies are effective for this compound using SHELX software, particularly with twinned crystals?

For challenging datasets:

- Twinned Data Handling: Use the TWIN and BASF commands in SHELXL to refine twin laws and scale factors. Verify results with the R₁ factor (<5%) and Flack parameter .

- Hydrogen Bonding Networks: Restrain NH···Cl and CH···Cl interactions using AFIX commands to stabilize refinement.

- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. How should impurity profiling align with pharmaceutical reference standards, and what degradation products are critical to monitor?

Key Impurities (per ICH Q3A/B guidelines):

- Process-Related: Unreacted pyrrolidinylmethylamine (monitored via HPLC with C18 columns, λ = 254 nm) .

- Degradation Products:

- Oxidation: N-Oxide derivatives (detectable by LC-MS/MS).

- Hydrolysis: Cleavage of the ethyl-pyrrolidine bond (HPLC retention time shifts) .

Method Validation:

- Forced Degradation Studies: Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.

- Quantification: Use reference standards (e.g., EP Impurity C trihydrochloride) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.